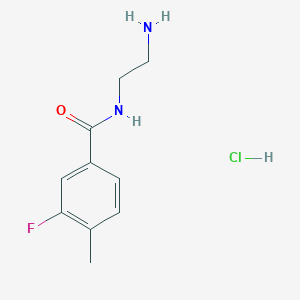

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride

Beschreibung

N-(2-Aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The compound features a 2-aminoethylamine side chain, which is protonated as a hydrochloride salt to enhance solubility and stability. The presence of fluorine and methyl groups may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to other derivatives.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-7-2-3-8(6-9(7)11)10(14)13-5-4-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULDVRJTSTZWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzoic acid and 2-aminoethanol.

Amidation Reaction: The 3-fluoro-4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 2-aminoethanol to form N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to modify the benzamide core or the aminoethyl side chain.

Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of reduced benzamide derivatives.

Substitution: Formation of substituted benzamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The fluoro and methyl groups contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent position : Fluorine at the 3-position (target compound) vs. 4-position (Compound 65) may alter steric interactions with biological targets.

- Methyl vs.

- Yield trends : Dichloro-substituted analogs (e.g., Compound 12) exhibit higher yields (98%) compared to trifluoromethyl derivatives (69–75%) .

Anti-Trypanosomal Activity

- Chlorinated analogs: Compounds 12 (2,4-dichloro) and 16 (4-chlorophenoxy) show high potency against T. brucei, with IC₅₀ values <1 µM .

- Fluorinated analogs : Compound 65 (4-fluoro) exhibits moderate activity, suggesting fluorine’s position impacts target binding .

- Methyl substitution: No direct data are available, but methyl groups may enhance membrane permeability due to increased hydrophobicity.

TRPM8 Modulation

- M8-B hydrochloride (), a thiophenecarboxamide derivative, demonstrates dose-dependent TRPM8 antagonism (10–30 µM). The benzyloxy and methoxy groups are critical for receptor interaction .

Physicochemical Properties

- Lipophilicity : The target compound’s 3-fluoro-4-methyl substitution likely results in a logP value between 2.5–3.5, comparable to Compound 65 (logP ~3.1) but lower than dichloro derivatives (logP >4.0) .

- Solubility : Hydrochloride salt formation improves aqueous solubility, as seen in all analogs .

Biologische Aktivität

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride is a compound of interest due to its potential biological activity, particularly in the context of antiparasitic and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a 3-fluoro and 4-methyl substitution on the aromatic ring, which is crucial for its biological activity. The presence of the aminoethyl group enhances its solubility and interaction with biological targets.

Biological Activity

1. Antiparasitic Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screen revealed that related benzamide derivatives had potent activity with an EC50 value as low as 0.001 μM for some analogues .

Table 1: Biological Activity of Related Compounds

| Compound | EC50 (T. brucei) (μM) | CC50 (HepG2) (μM) | CC50 (CRL-8150) (μM) | t½ (min) in Mouse Liver Microsomes | CYP3A4 IC50 (μM) |

|---|---|---|---|---|---|

| Compound 73 | 0.001 | 40.0 | 30.0 | >60 | 0.074 |

| N-(2-aminoethyl)-3-fluoro-4-methylbenzamide HCl | TBD | TBD | TBD | TBD | TBD |

The above table summarizes the biological activity of a closely related compound, highlighting the potential effectiveness of this compound based on structural similarities.

2. Mechanism of Action

The precise mechanism through which this compound exerts its effects is not fully elucidated; however, it is believed to inhibit specific enzymes or pathways critical for parasite survival. The primary amine group appears essential for both antiparasitic activity and interaction with metabolic enzymes such as CYP3A4, indicating a balance between efficacy and potential toxicity .

Case Studies

Several studies have explored the effects of benzamide derivatives on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation:

- Study on Heat Shock Protein Inhibition : A class of heat shock protein 90 (Hsp90) inhibitors was developed from benzamide derivatives, showing significant anticancer activity in vitro . These findings suggest that similar compounds may also target heat shock proteins relevant to cancer progression.

- In Vivo Efficacy : In murine models infected with T. brucei, compounds derived from similar structures demonstrated curative effects when administered orally at doses of 50 mg/kg for four days, curing two out of three mice .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride, and how can reaction conditions be optimized to improve yields?

- Methodological Answer: The compound is synthesized via sequential alkylation and benzoylation steps. A typical approach involves:

- Step 1: Alkylation of a phenol derivative (e.g., 4-methylphenol) with a brominated reagent (e.g., 4-chlorobenzyl bromide) under basic conditions to form an ether intermediate.

- Step 2: Benzoylation using 3-fluoro-4-methylbenzoyl chloride or a fluorinated acyl chloride derivative, followed by Boc deprotection with HCl to yield the hydrochloride salt.

- Optimization: Adjust stoichiometry of acyl chloride (1.2–1.5 equiv), use anhydrous DMF as a solvent, and employ HPLC purification for salt formation (yields: 54–89%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer: Use a combination of 1H NMR (300–500 MHz, d6-DMSO) and ESI-MS for structural validation:

- 1H NMR: Look for characteristic peaks: δ 8.0–8.5 ppm (amide NH), δ 6.5–7.5 ppm (aromatic protons), and δ 3.0–3.5 ppm (ethylenediamine CH2).

- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching the molecular formula.

- Purity: Ensure <5% impurities via integration of residual solvent or side-product peaks in NMR .

Q. What solvents and conditions are suitable for recrystallizing this hydrochloride salt to achieve high purity?

- Methodological Answer: Recrystallize from ethanol/water (4:1 v/v) at 0–5°C. The hydrochloride salt exhibits low solubility in non-polar solvents (e.g., hexane), making ethanol ideal for removing hydrophobic impurities. Monitor pH during crystallization (target pH 2–3 with HCl) to prevent freebase formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H NMR data when analyzing analogs of this compound?

- Methodological Answer: Discrepancies may arise from rotamers (amide bond rotation) or solvent effects . To address this:

Q. What strategies are effective for improving the bioactivity of this compound against Trypanosoma brucei in vitro?

- Methodological Answer: Based on SAR studies of benzamide analogs:

- Modify substituents: Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance binding to T. brucei protease targets.

- Optimize lipophilicity: Replace 4-methyl with 4-chloro to improve membrane permeability (logP ~2.5–3.0).

- Dose-response assays: Test IC50 values in T. brucei cultures (e.g., strain 427) at 0.1–10 µM, using suramin as a positive control .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer: Use density functional theory (DFT) to predict metabolic hotspots:

Q. What analytical techniques are critical for detecting and quantifying degradation products under accelerated stability conditions?

- Methodological Answer: Use HPLC-MS/MS with the following parameters:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.

- Detection: Track major degradation products (e.g., hydrolyzed amide bonds at Rt 8–12 min).

- Forced degradation: Expose to 40°C/75% RH for 4 weeks; quantify using a validated calibration curve (R² >0.99) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies may stem from pharmacokinetic limitations (e.g., poor oral bioavailability). To reconcile:

- Measure plasma concentrations via LC-MS to confirm systemic exposure.

- Modify formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility.

- Cross-validate in vivo efficacy in T. brucei-infected mice, comparing IV vs. oral administration routes .

Experimental Design

Q. What controls are essential when testing this compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer: Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.